molecular formula C20H25N B070396 9-(2-Ethylhexyl)carbazole CAS No. 187148-77-2

9-(2-Ethylhexyl)carbazole

Cat. No. B070396
CAS RN: 187148-77-2
M. Wt: 279.4 g/mol
InChI Key: SAXNQWFLHXTRDI-UHFFFAOYSA-N
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Description

9-(2-Ethylhexyl)carbazole is a heterocyclic compound with the empirical formula C20H25N . It has a molecular weight of 279.42 . It’s a part of the carbazole family, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .


Molecular Structure Analysis

The SMILES string for 9-(2-Ethylhexyl)carbazole is CCCCC(CC)Cn1c2ccccc2c3ccccc13 . The InChI key is SAXNQWFLHXTRDI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

9-(2-Ethylhexyl)carbazole has a refractive index of 1.5949 (lit.), a boiling point of 40 °C/3 mmHg (lit.), and a density of 1.004 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photonics

9-(2-Ethylhexyl)carbazole is used in the field of photonics, particularly in the creation of donor-acceptor copolymers . These copolymers are extensively studied due to their potential for photonic and electronic applications .

Light-Emitting Devices

This compound is used in the manufacture of light-emitting devices (LEDs). The copolymers exhibit very good thermal and oxidation stability, making them suitable for use in LEDs .

Photovoltaic Devices

9-(2-Ethylhexyl)carbazole is also used in photovoltaic devices (PVDs). The donor-acceptor copolymers, of which this compound is a part, have shown great potential in PVDs .

Field-Effect Transistors

The compound is used in the production of field-effect transistors. The unique properties of the donor-acceptor copolymers make them suitable for this application .

Sensors

Research suggests that 9-(2-Ethylhexyl)carbazole can be employed in chemical sensors due to its ability to interact with specific molecules and generate a measurable response.

Photocatalysis

Studies indicate that 9-(2-Ethylhexyl)carbazole can be used as a photocatalyst for hydrogen evolution and organic transformations due to its light-harvesting properties.

Electrochromic Devices

The compound is also used in electrochromic devices. The unique properties of the donor-acceptor copolymers, which include 9-(2-Ethylhexyl)carbazole, make them suitable for this application .

Plasticizer in Guest-Host Polymers

9-(2-Ethylhexyl)carbazole can be used as a plasticizer in guest-host polymers to yield highly efficient photorefractive polymer composites .

Safety and Hazards

9-(2-Ethylhexyl)carbazole is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapour or mist .

Future Directions

Carbazole-based polymers and their derivatives have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, and photo-voltaic devices . The development of dipolar materials through tailored molecular designs is highlighted as a future direction .

properties

IUPAC Name

9-(2-ethylhexyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N/c1-3-5-10-16(4-2)15-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h6-9,11-14,16H,3-5,10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNQWFLHXTRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584610
Record name 9-(2-Ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187148-77-2
Record name 9-(2-Ethylhexyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Ethylhexyl)carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9-(2-Ethylhexyl)carbazole?

A1: The molecular formula of 9-(2-Ethylhexyl)carbazole is C20H25N, and its molecular weight is 279.43 g/mol.

Q2: What spectroscopic data is available for characterizing 9-(2-Ethylhexyl)carbazole?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize 9-(2-Ethylhexyl)carbazole. [, , ] These methods provide insights into the compound's structure, functional groups, and electronic transitions.

Q3: Is 9-(2-Ethylhexyl)carbazole thermally stable? What is its glass transition temperature?

A3: 9-(2-Ethylhexyl)carbazole demonstrates good thermal stability, with a 5% weight loss temperature exceeding 400 °C under nitrogen atmosphere. [] Its glass transition temperature (Tg) is around 88 °C. [] This thermal stability makes it suitable for applications involving high processing or operating temperatures.

Q4: What is the solubility of 9-(2-Ethylhexyl)carbazole in common organic solvents?

A4: 9-(2-Ethylhexyl)carbazole exhibits excellent solubility in common organic solvents like tetrahydrofuran (THF), chloroform, toluene, and dichloromethane. [, ] This solubility facilitates solution processing techniques for thin-film fabrication, a crucial aspect for its use in organic electronic devices.

Q5: What are the primary applications of 9-(2-Ethylhexyl)carbazole in materials science?

A5: 9-(2-Ethylhexyl)carbazole is primarily utilized as a hole transporting material, a host material in organic light-emitting diodes (OLEDs), and as a key component in photorefractive materials. [, , ] Its electronic properties, including its high hole mobility, contribute to its effectiveness in these applications.

Q6: How does the concentration of 9-(2-Ethylhexyl)carbazole impact the performance of photorefractive polymers?

A6: Research indicates that the concentration of 9-(2-Ethylhexyl)carbazole significantly influences charge trapping processes in C60-sensitized photorefractive polymers. [] Tuning the concentration ratio between 9-(2-Ethylhexyl)carbazole and the polymer matrix optimizes the steady-state and dynamic photorefractive performance of these materials.

Q7: Can 9-(2-Ethylhexyl)carbazole be used in the fabrication of flexible electronic devices?

A7: Yes, 9-(2-Ethylhexyl)carbazole has been successfully incorporated into flexible, solvent-free liquid organic distributed feedback lasers. [] Its liquid state, coupled with its semiconducting properties, makes it a promising candidate for flexible optoelectronic applications.

Q8: How does 9-(2-Ethylhexyl)carbazole contribute to the performance of organic light-emitting diodes (OLEDs)?

A8: 9-(2-Ethylhexyl)carbazole serves as an effective host material in blue phosphorescent OLEDs. [] Its wide bandgap and ability to facilitate charge carrier balance within the device contribute to its high efficiency in these applications.

Q9: What is the role of 9-(2-Ethylhexyl)carbazole in organic photovoltaics (OPVs)?

A9: 9-(2-Ethylhexyl)carbazole is employed as a donor material in bulk-heterojunction OPV systems. [] Its ability to absorb light and donate electrons upon excitation makes it a valuable component in converting sunlight into electricity.

Q10: Has 9-(2-Ethylhexyl)carbazole been used in other types of organic electronic devices?

A10: Yes, researchers have explored its use in organic field-effect transistors (OFETs). [] The high charge carrier mobility of 9-(2-Ethylhexyl)carbazole, particularly its electron mobility, makes it a promising material for OFET applications.

Q11: Have computational methods been used to study 9-(2-Ethylhexyl)carbazole?

A11: Yes, computational chemistry techniques, including quantum chemical calculations and molecular dynamic simulations, have been employed to study the properties and behavior of 9-(2-Ethylhexyl)carbazole. [, ] These simulations provide valuable insights into its electronic structure, molecular interactions, and performance in various applications.

Q12: How does modifying the structure of 9-(2-Ethylhexyl)carbazole affect its properties?

A12: Structural modifications, such as incorporating electron-withdrawing or electron-donating groups, can significantly impact the electronic and optical properties of 9-(2-Ethylhexyl)carbazole derivatives. [, , ] These modifications can tune its energy levels, absorption and emission spectra, and charge transport characteristics.

Q13: What is the impact of alkyl chain length on the properties of 9-(2-Ethylhexyl)carbazole-based polymers?

A13: The length of alkyl chains attached to the carbazole core can influence the solubility, morphology, and charge transport properties of polymers containing 9-(2-Ethylhexyl)carbazole units. [, ] For example, shorter alkyl chains can lead to a higher degree of molecular packing and improved charge transport.

Q14: What is known about the environmental impact of 9-(2-Ethylhexyl)carbazole?

A14: Research on the environmental impact and degradation pathways of 9-(2-Ethylhexyl)carbazole is currently limited. [] Further studies are necessary to assess its potential ecotoxicological effects and develop strategies for its safe disposal and management.

Q15: Are there any sustainable practices or alternative materials being considered in relation to 9-(2-Ethylhexyl)carbazole?

A15: Researchers are actively exploring alternative materials and sustainable practices to address potential environmental concerns associated with 9-(2-Ethylhexyl)carbazole. [, ] This includes investigating biodegradable polymers and developing efficient recycling methods to minimize waste and environmental impact.

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